Benzene, (1,2-dinitroethyl)-
Description
"Benzene, (1,2-dinitroethyl)-" is a nitro-substituted benzene derivative where a 1,2-dinitroethyl group (–CH₂CH(NO₂)₂) is attached to the aromatic ring. This structure combines the aromatic stability of benzene with the electron-withdrawing effects of two nitro groups on an ethyl chain. Nitro groups significantly influence reactivity, solubility, and stability, making such compounds critical in explosives, agrochemicals, and pharmaceuticals .
Properties
CAS No. |
41542-82-9 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1,2-dinitroethylbenzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NKRGCASZDXUHED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dinitroethyl)- typically involves the nitration of ethylbenzene. The process begins with the formation of ethylbenzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective formation of the 1,2-dinitroethyl derivative.
Industrial Production Methods: In an industrial setting, the production of Benzene, (1,2-dinitroethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reactivity of the Benzene Ring
The benzene ring in this compound is deactivated due to the electron-withdrawing effect of the nitro groups on the ethyl substituent. Nitro groups are strong deactivating, meta-directing substituents, which reduce the ring’s electron density and hinder electrophilic aromatic substitution (EAS) reactions .
Reactivity of the 1,2-Dinitroethyl Group
The ethyl chain with adjacent nitro groups (–CH₂–CH(NO₂)₂–) is highly reactive, particularly under basic or nucleophilic conditions.
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Elimination-Addition Reactions :
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Under basic conditions (e.g., potassium ethoxide), the ethyl group undergoes elimination to form a reactive intermediate (potentially a carbene or strained cyclic structure), followed by nucleophilic attack .
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Example: Reaction with benzyl cyanide may yield derivatives like potassium ethyl 2,2-dinitroethyl ether via elimination-addition .
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Hydrolysis :
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The nitro groups may undergo hydrolysis under acidic or basic conditions, though this requires specific catalysts or high temperatures.
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Reduction :
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Nitro groups can be reduced to amines (–NH₂) using reagents like LiAlH₄, though this would alter the substituent’s electronic effects.
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Stability and Thermal Behavior
Nitro groups are thermally labile, and their presence in adjacent positions increases the compound’s sensitivity to heat or shock.
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Decomposition : Prolonged heating may lead to decomposition, potentially releasing nitrogen oxides or forming aromatic byproducts .
Comparative Analysis of Functional Groups
| Feature | Benzene Ring | 1,2-Dinitroethyl Group |
|---|---|---|
| Reactivity | Deactivated (low EAS/NAS likelihood) | Highly reactive (elimination-addition) |
| Director Effect | Meta-directing (due to nitro groups) | Not applicable (non-aromatic) |
| Thermal Stability | Stable under standard conditions | Sensitive to heat/shock |
Scientific Research Applications
Benzene, (1,2-dinitroethyl)- finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, explosives, and polymers.
Mechanism of Action
The mechanism of action of Benzene, (1,2-dinitroethyl)- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:
Redox Reactions: Generation of reactive oxygen species (ROS) that can cause oxidative stress.
Electrophilic Substitution: Interaction with nucleophilic sites in biological molecules, leading to potential modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Nitrobenzene (C₆H₅NO₂): A monosubstituted benzene with a single nitro group. The nitro group is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution and directing incoming groups to the meta position. Compared to "Benzene, (1,2-dinitroethyl)-", nitrobenzene has lower molecular complexity and reduced steric hindrance .
- 1,3-Dinitrobenzene (C₆H₄(NO₂)₂): Features two nitro groups in the meta position. The electron-withdrawing effects are additive, further deactivating the ring.
- 2-Nitrostyrene (C₈H₇NO₂): A nitro-substituted alkene attached to benzene. The 1,2-dinitroethyl group in the target compound may exhibit similar electronic effects but with greater steric constraints .
Physical Properties
*Estimated based on structural analogs. Nitro groups reduce water solubility but enhance solubility in polar aprotic solvents like DMSO .
Reactivity and Stability
- Electrophilic Substitution : Nitro groups deactivate the benzene ring, making reactions like nitration or sulfonation slower. In "Benzene, (1,2-dinitroethyl)-", the ethyl chain may slightly mitigate this deactivation by introducing conformational flexibility, though steric hindrance could offset this .
- Thermal Stability: Dinitro compounds are generally more thermally stable than trinitro analogs (e.g., TNT). However, the proximity of nitro groups on the ethyl chain may increase sensitivity to shock or heat compared to monosubstituted nitrobenzenes .
- Reduction : The nitro groups can be reduced to amines, a reaction exploited in dye and pharmaceutical synthesis. The ethyl chain may facilitate selective reduction under controlled conditions .
Key Differentiators from Analogous Compounds
- Synthetic Accessibility : Unlike direct ring nitration (used for nitrobenzene), synthesizing "Benzene, (1,2-dinitroethyl)-" likely requires multi-step alkylation followed by nitration, increasing production complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
